molecular formula C14H11NO3S B14591692 9-Methylacridine-2-sulfonic acid CAS No. 61556-14-7

9-Methylacridine-2-sulfonic acid

Cat. No.: B14591692
CAS No.: 61556-14-7
M. Wt: 273.31 g/mol
InChI Key: BCZBIQXELPPJLI-UHFFFAOYSA-N
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Description

9-Methylacridine-2-sulfonic acid is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine. The sulfonic acid group attached to the acridine ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine-2-sulfonic acid typically involves the sulfonation of 9-Methylacridine. One common method is the reaction of 9-Methylacridine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically obtained in high purity through a series of filtration, washing, and drying steps .

Chemical Reactions Analysis

Types of Reactions: 9-Methylacridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted acridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Methylacridine-2-sulfonic acid involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and can induce cell death in cancer cells . Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its molecular targets .

Comparison with Similar Compounds

Uniqueness: 9-Methylacridine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a versatile compound for a wide range of applications in scientific research and industry .

Properties

CAS No.

61556-14-7

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

9-methylacridine-2-sulfonic acid

InChI

InChI=1S/C14H11NO3S/c1-9-11-4-2-3-5-13(11)15-14-7-6-10(8-12(9)14)19(16,17)18/h2-8H,1H3,(H,16,17,18)

InChI Key

BCZBIQXELPPJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)S(=O)(=O)O

Origin of Product

United States

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